Germane, dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Germane is typically prepared by reduction of germanium oxides, notably germanates, with hydride reagents such as sodium borohydride, potassium borohydride, lithium borohydride, lithium aluminium hydride, sodium aluminium hydride . Other methods for the synthesis of germane include electrochemical reduction and a plasma-based method .

Chemical Reactions Analysis

Germane is weakly acidic. In liquid ammonia GeH4 is ionised forming NH4+ and GeH3− . It burns in air to produce GeO2 and water .

Physical And Chemical Properties Analysis

Germane has several physical and chemical properties. It is a colorless gas with a pungent odor . It has a density of 3.3 kg/m3, a melting point of -165 °C, and a boiling point of -88 °C . It has low solubility in water .

Applications De Recherche Scientifique

Cancer Research and Toxicity Studies :

- Germanium compounds, including dimethylgermane, have been explored for their potential in cancer research. Some studies have shown that certain germanium compounds might inhibit cancer development and destroy cancer cells (Gerber & Leonard, 1997).

Material Science and Chemical Structure Analysis :

- Research on dimethylgermane has contributed to understanding steric and electronic effects on molecular structures, especially in relation to Si–Ge bond lengths (Hinchley et al., 2007).

- Investigations into the synthesis of organometallic compounds involving dimethylgermane have provided insights into the formation of complex molecular structures (Akkerman & Bickelhaupt, 1988).

Photochemistry Applications :

- Dimethylgermane has been used in photochemistry studies, such as in the investigation of [4+2] intramolecular addition products and their thermal behaviors (Sakurai et al., 1985).

Surface Science and Semiconductor Research :

- Research involving germane adsorption on silicon surfaces has implications for semiconductor technology, revealing interesting aspects of site exchange between germanium and silicon atoms (Murata & Suemitsu, 2005).

Environmental Science :

- Studies on the speciation of germanium in environmental waters, including dimethyl germanium, have contributed to environmental monitoring and analysis methods (García-Figueroa, Filella, & Matoušek, 2021).

Synthetic Chemistry :

- Synthesis of organogermanium compounds, including dimethylgermane, has been explored for various applications in synthetic chemistry (Myalochkin et al., 2007).

Medical Applications :

- Germanium's immunomodulatory effects have been studied, although this research primarily focuses on dimethyl sulfoxide rather than dimethylgermane (Huang et al., 2020).

Thin Film Technology :

- Research involving plasma enhanced chemical vapor deposition (PECVD) of germanium selenide thin films using germanium tetrachloride and dimethyl selenide has implications for thin film technology (Whitham et al., 2011).

Safety and Hazards

Germane is toxic, flammable, and may ignite spontaneously in air . It is classified as a dangerous substance with hazard statements including H220 (extremely flammable gas), H280 (contains gas under pressure; may explode if heated), H302 (harmful if swallowed), H330 (fatal if inhaled), among others .

Propriétés

IUPAC Name |

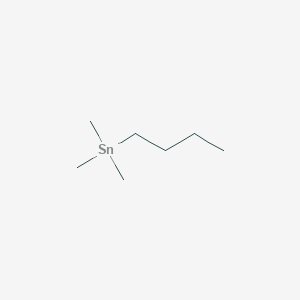

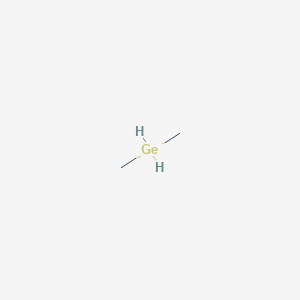

dimethylgermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIGDFHKELAHJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

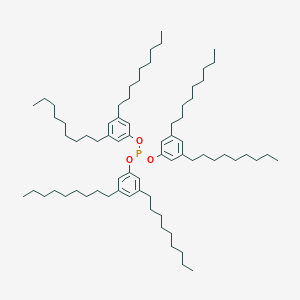

C[GeH2]C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germane, dimethyl- | |

CAS RN |

1449-64-5 |

Source

|

| Record name | Germane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.